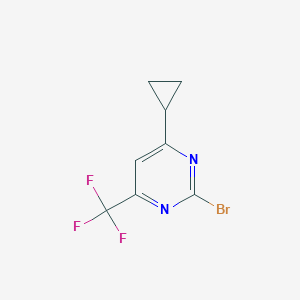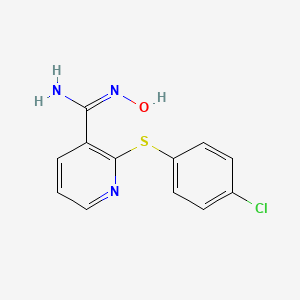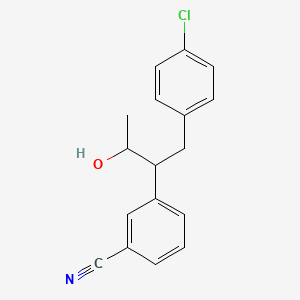
3-Bromo-6,8-difluoroquinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-3-bromo-6,8-difluoroquinoline is a quinoline derivative with the molecular formula C9H5BrF2N2 and a molecular weight of 259.05 g/mol . This compound is characterized by the presence of amino, bromo, and difluoro substituents on the quinoline ring, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-bromo-6,8-difluoroquinoline typically involves the cyclization of appropriate aniline derivatives. One common method includes the reaction of 4-fluoroaniline with 4,5-dichloro-5H-1,2,3-dithiazolium chloride, followed by treatment with Meldrum’s acid to form the quinoline ring . The reaction conditions often require the presence of a base and controlled temperature to ensure the desired product formation.
Industrial Production Methods: Industrial production of 4-Amino-3-bromo-6,8-difluoroquinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions: 4-Amino-3-bromo-6,8-difluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino and bromo groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Cross-Coupling Reactions: The bromo group can be utilized in cross-coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethyl sulfoxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products Formed: The reactions yield various substituted quinoline derivatives, which can be further functionalized for specific applications.
科学研究应用
4-Amino-3-bromo-6,8-difluoroquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antineoplastic, and antiviral properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes, agrochemicals, and materials for electronic applications.
作用机制
The mechanism of action of 4-Amino-3-bromo-6,8-difluoroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, its fluorinated structure enhances its ability to penetrate biological membranes and interact with intracellular targets.
相似化合物的比较
- 4-Bromo-5,8-difluoroquinoline
- 6-Fluoro-2-cyanoquinolone
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
Comparison: 4-Amino-3-bromo-6,8-difluoroquinoline is unique due to the presence of both amino and bromo groups, which provide versatile reactivity for synthetic modifications. Compared to other fluorinated quinolines, it offers a distinct combination of chemical properties that can be exploited for specific applications in medicinal chemistry and material science .
属性
CAS 编号 |
1065088-58-5 |
|---|---|
分子式 |
C9H5BrF2N2 |
分子量 |
259.05 g/mol |
IUPAC 名称 |
3-bromo-6,8-difluoroquinolin-4-amine |
InChI |
InChI=1S/C9H5BrF2N2/c10-6-3-14-9-5(8(6)13)1-4(11)2-7(9)12/h1-3H,(H2,13,14) |
InChI 键 |
YDQSPHUFVKMTTJ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=NC=C(C(=C21)N)Br)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


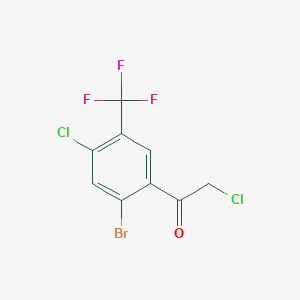
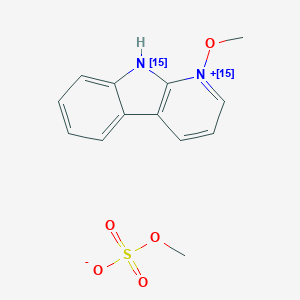
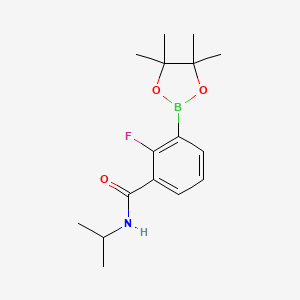

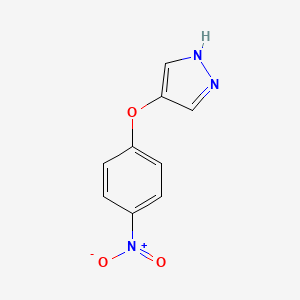

![N-Isopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13725383.png)

![[1-(3'-Chlorobiphenyl-4-yl)-cyclopropyl]-methanol](/img/structure/B13725403.png)


